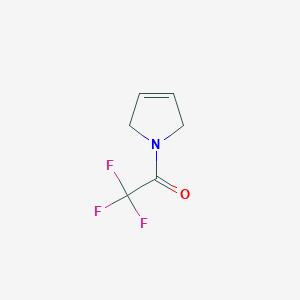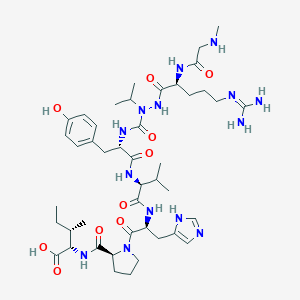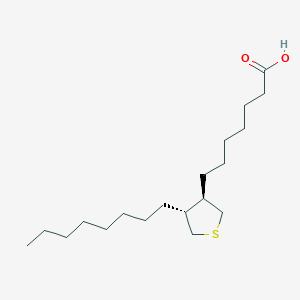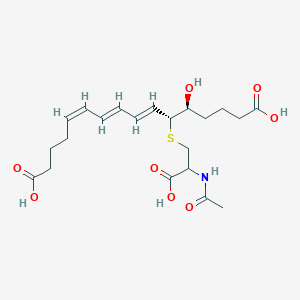
Ctda-lte4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CTDA-LTE4 is a chemical compound that has been widely used in scientific research due to its ability to mimic the effects of leukotriene E4 (LTE4), a potent inflammatory mediator.
Wirkmechanismus
CTDA-Ctda-lte4 acts as a potent agonist of the cysteinyl leukotriene receptor 1 (CysLT1), which is a G protein-coupled receptor that is involved in various biological processes, including inflammation, smooth muscle contraction, and mucus secretion. Upon binding to CysLT1, CTDA-Ctda-lte4 activates a signaling cascade that leads to the release of inflammatory mediators, such as cytokines and chemokines.
Biochemische Und Physiologische Effekte
CTDA-Ctda-lte4 has been shown to induce a variety of biochemical and physiological effects, including bronchoconstriction, mucus secretion, and inflammation. In animal models, CTDA-Ctda-lte4 has been shown to induce airway hyperresponsiveness, which is a hallmark of asthma. Additionally, CTDA-Ctda-lte4 has been shown to induce the production of inflammatory mediators, such as leukotriene B4 and prostaglandin E2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CTDA-Ctda-lte4 in lab experiments is its ability to mimic the effects of Ctda-lte4, which is a potent inflammatory mediator. Additionally, CTDA-Ctda-lte4 is relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using CTDA-Ctda-lte4 is its potency, which can make it difficult to control the dose and duration of exposure. Additionally, CTDA-Ctda-lte4 may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving CTDA-Ctda-lte4. One area of interest is the role of CTDA-Ctda-lte4 in the pathogenesis of asthma and other respiratory diseases. Additionally, CTDA-Ctda-lte4 may be useful for studying the role of Ctda-lte4 in cardiovascular diseases, such as atherosclerosis. Finally, future research may focus on developing more selective agonists of CysLT1, which could help to elucidate the specific biological processes that are regulated by this receptor.
Synthesemethoden
CTDA-Ctda-lte4 can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The first step involves the synthesis of 2-chlorothiophene-3-carboxylic acid, which is then converted into 2-chlorothiophene-3-carbonyl chloride. This intermediate is then reacted with L-phenylalanine methyl ester to produce 2-(L-phenylalanine methyl ester)-thiophene-3-carbonyl chloride. Finally, CTDA-Ctda-lte4 is obtained through the reaction of this intermediate with N-tert-butoxycarbonyl-L-cysteine methyl ester.
Wissenschaftliche Forschungsanwendungen
CTDA-Ctda-lte4 has been extensively used in scientific research to study the role of Ctda-lte4 in various biological processes, including inflammation, asthma, and cardiovascular diseases. CTDA-Ctda-lte4 has been shown to induce bronchoconstriction in animal models, making it a useful tool for studying the pathophysiology of asthma. Additionally, CTDA-Ctda-lte4 has been used to investigate the role of Ctda-lte4 in cardiovascular diseases, such as atherosclerosis.
Eigenschaften
CAS-Nummer |
114115-52-5 |
|---|---|
Produktname |
Ctda-lte4 |
Molekularformel |
C21H31NO8S |
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
(5Z,7E,9E,11R,12S)-11-(2-acetamido-2-carboxyethyl)sulfanyl-12-hydroxyhexadeca-5,7,9-trienedioic acid |
InChI |
InChI=1S/C21H31NO8S/c1-15(23)22-16(21(29)30)14-31-18(17(24)10-9-13-20(27)28)11-7-5-3-2-4-6-8-12-19(25)26/h2-5,7,11,16-18,24H,6,8-10,12-14H2,1H3,(H,22,23)(H,25,26)(H,27,28)(H,29,30)/b4-2-,5-3+,11-7+/t16?,17-,18+/m0/s1 |
InChI-Schlüssel |
HOQKVFXMQKUNKQ-MPUPJYDHSA-N |
Isomerische SMILES |
CC(=O)NC(CS[C@H](/C=C/C=C/C=C\CCCC(=O)O)[C@H](CCCC(=O)O)O)C(=O)O |
SMILES |
CC(=O)NC(CSC(C=CC=CC=CCCCC(=O)O)C(CCCC(=O)O)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC(C=CC=CC=CCCCC(=O)O)C(CCCC(=O)O)O)C(=O)O |
Synonyme |
16-carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetyl-LTE4 16-carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 CTDA-LTE4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



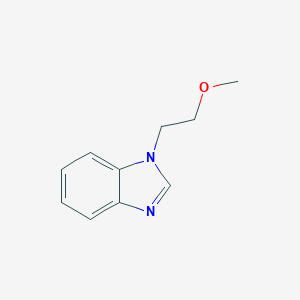
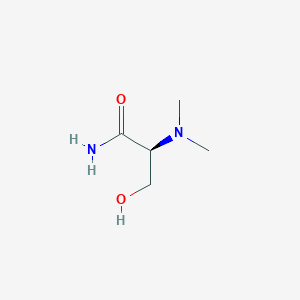
![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)
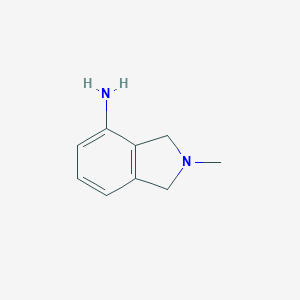
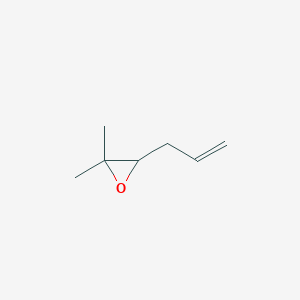
![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)
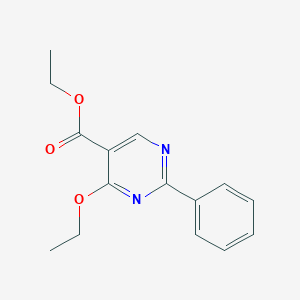
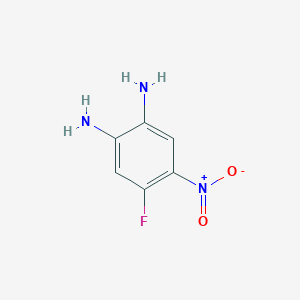
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)

